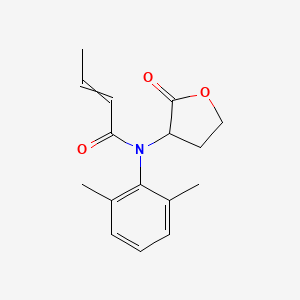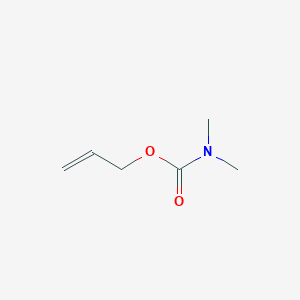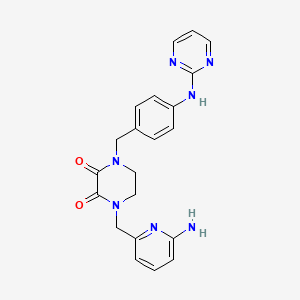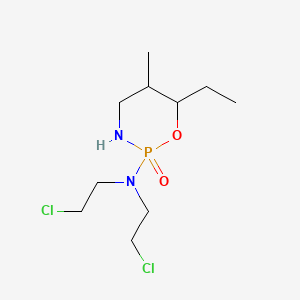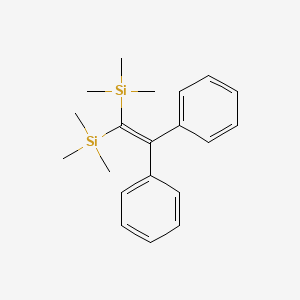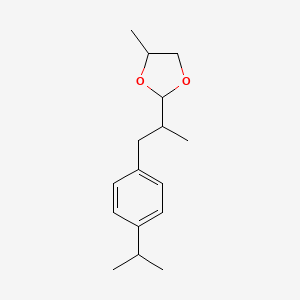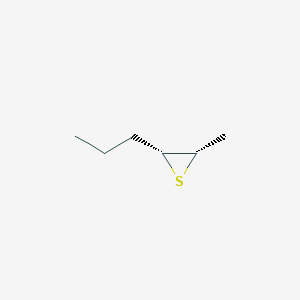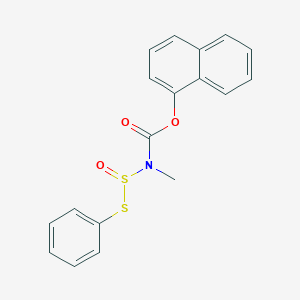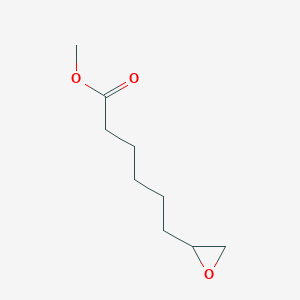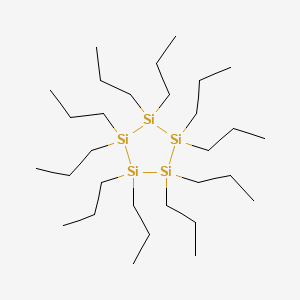
Cyclopentasilane, decapropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentasilane, decapropyl- is a silicon-based compound with the chemical formula C30H70Si5 It is a member of the cyclopentasilane family, which consists of cyclic compounds containing silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentasilane, decapropyl- can be synthesized through a series of reactions starting from diphenyldichlorosilane. The process involves the following steps:
Formation of Decaphenylcyclopentasilane: Diphenyldichlorosilane reacts with lithium to form decaphenylcyclopentasilane.
Conversion to Decachlorocyclopentasilane: Decaphenylcyclopentasilane reacts with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane.
Hydrogenation: The chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using lithium aluminum hydride to produce cyclopentasilane.
Industrial Production Methods: Industrial production of cyclopentasilane, decapropyl- involves similar synthetic routes but on a larger scale. The key challenge in industrial production is the complex synthesis of the precursors and the hydrosilanes .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentasilane, decapropyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form simpler silanes.
Substitution: Undergoes substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Silicon oxides.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopentasilane, decapropyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of cyclopentasilane, decapropyl- involves its interaction with molecular targets and pathways. It primarily affects the electronic properties of materials by altering the conductance characteristics of silicon-based structures. The compound’s unique ring conformation and σ-delocalization properties play a significant role in its effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentasilane: A cyclic compound of silicon and hydrogen with the chemical formula Si5H10.
Cyclohexasilane: Another cyclic silane with six silicon atoms.
Neopentasilane: A branched silane with different deposition properties.
Comparison: Cyclopentasilane, decapropyl- is unique due to its decapropyl substitution, which affects its physical and chemical properties. Compared to cyclopentasilane and cyclohexasilane, it has different conductance characteristics and deposition behaviors. Neopentasilane, while more challenging to deposit, yields better-quality films after processing .
Eigenschaften
CAS-Nummer |
75199-62-1 |
|---|---|
Molekularformel |
C30H70Si5 |
Molekulargewicht |
571.3 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decapropylpentasilolane |
InChI |
InChI=1S/C30H70Si5/c1-11-21-31(22-12-2)32(23-13-3,24-14-4)34(27-17-7,28-18-8)35(29-19-9,30-20-10)33(31,25-15-5)26-16-6/h11-30H2,1-10H3 |
InChI-Schlüssel |
RAFPDOLBSGQXTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si]1([Si]([Si]([Si]([Si]1(CCC)CCC)(CCC)CCC)(CCC)CCC)(CCC)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


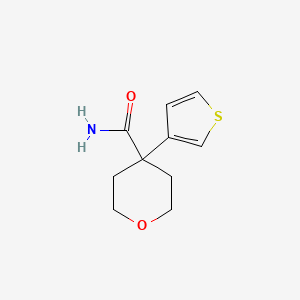
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
